![molecular formula C20H19ClN2O4 B2996815 4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 378211-39-3](/img/structure/B2996815.png)
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid (commonly referred to as DQP-1105) has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
DQP-1105 is characterized by a complex structure that includes a pyrazole ring and a butanoic acid moiety. Its molecular formula is C18H17ClN2O3 with a molecular weight of approximately 348.79 g/mol. The compound's structure can be depicted as follows:
Component | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H17ClN2O3 |
Molecular Weight | 348.79 g/mol |
DQP-1105 acts primarily as a noncompetitive antagonist of NMDA receptors, specifically targeting the GluN2C and GluN2D subunits. This selectivity is crucial for its potential therapeutic effects in various neurological conditions. The compound inhibits receptor activity without altering the stability of the open pore conformation, suggesting it may prevent receptor activation through a distinct mechanism compared to traditional antagonists .
Antimicrobial Activity
Research has indicated that DQP-1105 exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects on other strains. This suggests a potential application in treating bacterial infections .
Anticancer Potential
DQP-1105 has been explored for its anticancer properties. Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could make it beneficial for conditions such as arthritis or other inflammatory diseases .
Case Studies
- Study on NMDA Receptor Inhibition : A detailed investigation into the inhibition of NMDA receptors by DQP-1105 revealed significant selectivity for GluN2C and GluN2D subunits over others, with implications for treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Efficacy : In a study assessing the antibacterial properties of various compounds, DQP-1105 was found to have IC50 values indicating potent activity against specific bacterial strains, supporting its use as a lead compound for developing new antibiotics .
- Cancer Cell Line Studies : In vitro assays showed that DQP-1105 effectively reduced viability in cancer cell lines through apoptosis induction mechanisms, highlighting its potential as an anticancer agent .
特性
IUPAC Name |
4-[3-(2-chlorophenyl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-27-18-9-5-3-7-14(18)16-12-17(13-6-2-4-8-15(13)21)23(22-16)19(24)10-11-20(25)26/h2-9,17H,10-12H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVQWRZBZUOBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。